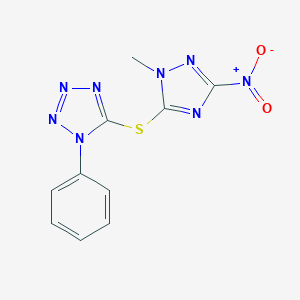![molecular formula C16H20ClNO2 B263356 [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone, also known as CPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPPM is a morpholinyl ketone derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to possess antimicrobial activity by inhibiting the growth of various bacterial and fungal strains.
Biochemical and Physiological Effects
Studies have shown that this compound may have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, cholinesterase, and butyrylcholinesterase. It has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on [1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone. One area of interest is its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use as an antimicrobial agent. Further research is also needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has been synthesized using various methods, including the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of sodium hydride, followed by the reaction of the resulting cyclopentyl ketone with morpholine and formaldehyde. Another method involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of sodium hydride, followed by the reaction of the resulting cyclopentyl ketone with morpholine and paraformaldehyde.
Aplicaciones Científicas De Investigación
[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone has been studied extensively for its potential applications in the field of medicine. It has been shown to possess anticancer, antimicrobial, and anti-inflammatory properties. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Fórmula molecular |
C16H20ClNO2 |
|---|---|
Peso molecular |
293.79 g/mol |
Nombre IUPAC |
[1-(4-chlorophenyl)cyclopentyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H20ClNO2/c17-14-5-3-13(4-6-14)16(7-1-2-8-16)15(19)18-9-11-20-12-10-18/h3-6H,1-2,7-12H2 |
Clave InChI |
QIXVBCQNTCFHEA-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
SMILES canónico |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)
![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)


![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)

![3-methyl-N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B263302.png)